1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene
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Overview
Description
1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene is an organic compound with the molecular formula C9H9BrFNO4. This compound is characterized by the presence of bromine, fluorine, methoxy-ethoxy, and nitro functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene typically involves multi-step organic reactions. One common method includes the bromination of 3-fluoro-2-(2-methoxy-ethoxy)-5-nitro-benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy-ethoxy group can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Sodium amide (NaNH2) in liquid ammonia.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Formation of 3-fluoro-2-(2-methoxy-ethoxy)-5-nitro-aniline.
Reduction: Formation of 1-Bromo-3-fluoro-2-(2-methoxy-ethoxy)-5-amino-benzene.
Oxidation: Formation of 1-Bromo-3-fluoro-2-(2-methoxy-ethoxy)-5-nitro-benzaldehyde.
Scientific Research Applications
1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition due to its functional groups.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene exerts its effects depends on the specific reaction or application. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In biological systems, the nitro group may interact with enzymes or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoroanisole: Similar structure but lacks the nitro and methoxy-ethoxy groups.
1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-methylbenzene: Similar but has a methyl group instead of a nitro group.
Uniqueness
1-Bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene is unique due to the combination of bromine, fluorine, methoxy-ethoxy, and nitro groups, which confer specific reactivity and properties not found in the similar compounds listed above.
Properties
IUPAC Name |
1-bromo-3-fluoro-2-(2-methoxyethoxy)-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO4/c1-15-2-3-16-9-7(10)4-6(12(13)14)5-8(9)11/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPMIIDAGPEEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1Br)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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